Methyl 3,5-dihydroxy-2-naphthoate Methyl 3,5-dihydroxy-2-naphthoate
Brand Name: Vulcanchem
CAS No.: 185989-39-3
VCID: VC3797104
InChI: InChI=1S/C12H10O4/c1-16-12(15)9-5-7-3-2-4-10(13)8(7)6-11(9)14/h2-6,13-14H,1H3
SMILES: COC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O
Molecular Formula: C12H10O4
Molecular Weight: 218.2 g/mol

Methyl 3,5-dihydroxy-2-naphthoate

CAS No.: 185989-39-3

Cat. No.: VC3797104

Molecular Formula: C12H10O4

Molecular Weight: 218.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,5-dihydroxy-2-naphthoate - 185989-39-3

Specification

CAS No. 185989-39-3
Molecular Formula C12H10O4
Molecular Weight 218.2 g/mol
IUPAC Name methyl 3,5-dihydroxynaphthalene-2-carboxylate
Standard InChI InChI=1S/C12H10O4/c1-16-12(15)9-5-7-3-2-4-10(13)8(7)6-11(9)14/h2-6,13-14H,1H3
Standard InChI Key ARAZFUMSUAUJRS-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O
Canonical SMILES COC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O

Introduction

Chemical Identity and Structural Properties

Methyl 3,5-dihydroxy-2-naphthoate belongs to the naphthoate ester family, featuring a naphthalene backbone substituted with hydroxyl and methoxycarbonyl groups. Its structure is closely related to 3,5-dihydroxy-2-naphthoic acid (CAS No. 89-35-0), the parent carboxylic acid, which has a molecular formula of C11H8O4\text{C}_{11}\text{H}_{8}\text{O}_{4} and a molecular weight of 204.18 g/mol . The methylation of the carboxylic acid group enhances solubility in organic solvents, as evidenced by the compound’s solubility in methanol and dimethyl sulfoxide (DMSO) .

Physical and Chemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in DMSO, methanol
Storage ConditionsSealed, room temperature
pKa (predicted)2.95 (for parent acid)

The compound’s stability is temperature-sensitive, requiring storage in anhydrous conditions to prevent hydrolysis . Its UV-Vis absorption profile, inferred from analogous naphthoates, likely exhibits maxima near 270–320 nm due to aromatic ππ\pi \rightarrow \pi^* transitions .

Synthesis and Structural Modification

The synthesis of methyl 3,5-dihydroxy-2-naphthoate involves multi-step reactions starting from hydroxylated naphthoic acids. A representative protocol, adapted from methods used for methyl 4-hydroxy-1-methoxy-2-naphthoate , includes:

  • Protection of Hydroxyl Groups: 3,5-Dihydroxy-2-naphthoic acid is treated with propionyl chloride in the presence of K2CO3\text{K}_2\text{CO}_3 to protect hydroxyl groups as propionyl esters.

  • Methyl Esterification: The intermediate is reacted with iodomethane in acetone, facilitated by K2CO3\text{K}_2\text{CO}_3, to introduce the methyl ester.

  • Deprotection: Basic hydrolysis removes the propionyl groups, yielding the final product .

Critical reaction parameters include temperature control (−15°C during acylation) and stoichiometric excess of alkylating agents to ensure complete esterification . Challenges in isolating the pure product necessitate repeated extraction and silica gel chromatography .

Biological and Biochemical Applications

NMDA Receptor Modulation

The parent acid, 3,5-dihydroxy-2-naphthoic acid, acts as an allosteric inhibitor of NMDA receptors, which regulate synaptic plasticity and memory in the central nervous system . Methylation may enhance blood-brain barrier permeability, positioning the ester as a candidate for neuropharmacological studies .

Protein Tyrosine Phosphatase Inhibition

The benzofuran-like moiety in 3,5-dihydroxy-2-naphthoic acid confers inhibitory activity against protein tyrosine phosphatases (PTPs) . These enzymes are implicated in oncogenic signaling, suggesting potential anticancer applications for methyl 3,5-dihydroxy-2-naphthoate derivatives .

Challenges and Future Directions

Current limitations include sparse pharmacokinetic data and a lack of in vivo studies. Priorities for future research include:

  • Synthetic Optimization: Developing one-pot methodologies to reduce purification steps .

  • Biological Screening: Evaluating the ester’s efficacy in neuronal and cancer cell models .

  • Structural Analogs: Synthesizing fluorinated or isotopically labeled derivatives for mechanistic studies .

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